molecular formula C19H20BrNO4S B15099010 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B15099010
M. Wt: 438.3 g/mol
InChI Key: FGHRPTYBJFOIFV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-18-7-5-15(6-8-18)19(22)21(17-9-10-26(23,24)13-17)12-14-3-2-4-16(20)11-14/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

FGHRPTYBJFOIFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name & CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Findings
This compound (877780-50-2) 4-methoxy, 3-bromobenzyl, tetrahydrothiophene dioxide C₁₉H₂₀BrNO₄S 438.34 Balanced lipophilicity; research focus on sulfone-mediated interactions.
N-(3-bromobenzyl)-4-isobutoxybenzamide analog (850736-71-9) 4-isobutoxy (vs. 4-methoxy) C₂₃H₂₆BrNO₄S 508.43 Increased lipophilicity (logP) due to isobutoxy group; potential enhanced membrane permeability.
N-(3-bromobenzyl)-3-chloro-4-methoxybenzamide (862484-81-9) 3-chloro, 4-methoxy C₁₉H₁₉BrClNO₄S 472.80 Chlorine introduces electronegativity and steric hindrance; may alter binding kinetics.
N-(3-bromobenzyl)-2-ethoxybenzamide (874127-83-0) 2-ethoxy (vs. 4-methoxy) C₂₀H₂₂BrNO₄S 452.36 Positional isomerism at benzamide ring; reduced electronic conjugation compared to 4-substituted analogs.
N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (Unspecified CAS) 3,4,5-trimethoxy, 4-bromophenyl C₁₆H₁₄BrNO₄ 380.20 Simplified structure lacking tetrahydrothiophene; trimethoxy groups enhance solubility and π-π stacking.

Impact of Substituent Modifications

Alkoxy Group Variations
  • Methoxy vs. Isobutoxy : Replacing the 4-methoxy group with 4-isobutoxy (Compound B, ) increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility. This substitution is critical in optimizing pharmacokinetic profiles for CNS-targeted drugs.
  • Positional Isomerism: The 2-ethoxy analog (Compound D, ) demonstrates how substituent position affects electronic distribution.
Halogen Substitutions
  • Chlorine Introduction : The 3-chloro-4-methoxy derivative (Compound C, ) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups. This duality could modulate interactions with charged or polar residues in biological targets, as seen in kinase inhibitors where halogen bonding is critical .
Core Structure Differences
  • Tetrahydrothiophene Dioxide vs. Aromatic Amines: The sulfone-containing tetrahydrothiophene ring in Compound A distinguishes it from simpler analogs like the N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (Compound E, ).

Stability and Reactivity Insights

  • pH-Dependent Stability: Studies on 4-methoxybenzamide conjugates (e.g., N-(6-aminohexyl)-4-methoxybenzamide) reveal that phosphoramide bonds exhibit instability at pH < 5.2, with hydrolysis exceeding 20% at pH 4.5 . This suggests that Compound A’s benzamide linkage may require stabilization strategies (e.g., prodrug formulations) for acidic physiological environments.

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